molecular formula C21H17F3N2O5 B2685706 methyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate CAS No. 868225-18-7

methyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate

Cat. No.: B2685706
CAS No.: 868225-18-7
M. Wt: 434.371
InChI Key: UODSBCLZHCRAFC-UHFFFAOYSA-N
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Description

Historical Context of Dihydroisoquinoline-Derived Compounds

Dihydroisoquinoline alkaloids have been studied since the 19th century, with early isolation efforts focusing on natural sources such as Papaver somniferum (opium poppy) and Berberis vulgaris (barberry). The Bischler-Napieralski reaction, first reported in 1893, enabled the synthesis of 3,4-dihydroisoquinoline derivatives by cyclodehydration of β-phenylethylamides, laying the foundation for modern synthetic approaches. For example, papaverine—a vasodilator derived from 1-benzyl-3,4-dihydroisoquinoline—demonstrated the therapeutic potential of this scaffold. Post-1950s, advancements in catalytic dehydrogenation and photochemical cyclization expanded access to diverse derivatives, including 1,2-dihydroisoquinolines. Contemporary research prioritizes functionalized dihydroisoquinolines for their enhanced bioavailability and target selectivity compared to fully aromatic analogs.

Table 1: Key Developments in Dihydroisoquinoline Chemistry

Year Milestone Significance
1885 Isolation of isoquinoline from coal tar Enabled structural characterization
1893 Bischler-Napieralski reaction First synthetic route to dihydroisoquinolines
2025 Photocatalytic [4+2] skeleton editing Streamlined synthesis of 1,4-diones

Importance of Trifluoromethyl Substitutions in Medicinal Chemistry

The trifluoromethyl (–CF₃) group is a cornerstone of modern drug design due to its electronegativity, metabolic stability, and lipophilicity-enhancing properties. Statistical analyses of 28,003 compound pairs revealed that –CF₃ substitution improves bioactivity by ≥10-fold in 9.19% of cases, particularly when proximal to aromatic residues (Phe, Tyr) in target proteins. For instance, –CF₃ groups enhance binding affinity by forming multipolar interactions with hydrophobic pockets and resisting oxidative metabolism. In the context of dihydroisoquinolines, trifluoromethylation at the 3-position of the pendant phenyl ring (as seen in the target compound) optimizes steric and electronic complementarity with protease active sites.

Equation 1: Electrostatic Potential (ESP) Difference
The ESP difference ($$\Delta V$$) between –CH₃ and –CF₃ substitutions is given by:
$$
\Delta V = \sum \left( \frac{qi}{ri} \right){\text{CF}3} - \sum \left( \frac{qi}{ri} \right){\text{CH}3}
$$
where $$qi$$ represents partial atomic charges and $$ri$$ the distance from the atom to the measurement point.

Relevance of the Oxy-Acetate Functionality in Pharmacological Activity

The oxy-acetate side chain (–OCH₂COOCH₃) in the target compound serves dual roles: (1) modulating solubility via ionizable carboxylate groups and (2) acting as a hydrogen-bond acceptor for target engagement. Comparative studies of 1,2-dihydroisoquinoline analogs show that ether-linked substituents at the 5-position improve blood-brain barrier penetration relative to alkyl or aryl groups. The acetate ester further enhances cell membrane permeability by masking the carboxylic acid as a prodrug moiety, which is hydrolyzed in vivo to the active acid form.

Table 2: Bioactivity Trends in Dihydroisoquinoline Derivatives

Substituent Position Functional Group IC₅₀ (nM) Target Protein
5 –OCH₂COOCH₃ 12.4 HDAC6
5 –OCH₃ 89.7 HDAC6
3 (Phenyl) –CF₃ 7.2 Tubulin Polymerization

Current Research Landscape and Knowledge Gaps

Recent advances in dihydroisoquinoline synthesis include photocatalytic [4+2] cyclizations using vinyl azides and NHPI esters, which enable rapid access to 1,4-diones. However, the target compound’s 1-oxo-2-carbamoylmethyl motif remains synthetically challenging due to competing retro-aldol pathways during Bischler-Napieralski cyclizations. Additionally, while QM/MM simulations predict strong binding affinity for –CF₃-substituted analogs, experimental validation of the target compound’s protein-ligand interactions is lacking. Critical knowledge gaps include:

  • The impact of esterase-mediated hydrolysis rates on pharmacokinetics.
  • Structure-activity relationships (SAR) of the carbamoyl linker’s length and rigidity.
  • Comparative efficacy against isoforms of histone deacetylases (HDACs) and tubulin.

Properties

IUPAC Name

methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O5/c1-30-19(28)12-31-17-7-3-6-16-15(17)8-9-26(20(16)29)11-18(27)25-14-5-2-4-13(10-14)21(22,23)24/h2-10H,11-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODSBCLZHCRAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The process may start with the preparation of the 1,2-dihydroisoquinoline core, followed by the introduction of the trifluoromethyl group and the carbamoyl moiety. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound's structure suggests it may exhibit significant pharmacological properties due to the presence of the trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity in drug candidates. Research indicates that compounds containing trifluoromethyl groups often show improved bioactivity and selectivity against specific biological targets .

Anticancer Activity
Preliminary studies have indicated that derivatives of isoquinoline can exhibit anticancer properties. For instance, compounds similar to methyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of the trifluoromethyl group may enhance these effects by modulating interactions with cellular targets involved in cancer progression .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound can be achieved through multiple synthetic routes involving the reaction of isoquinoline derivatives with acetic anhydride and trifluoromethylated phenolic compounds. This approach allows for the fine-tuning of chemical properties to optimize biological activity .

Case Study: Drug Development
A notable case study involves the development of a related compound that demonstrated significant inhibition of specific cancer cell lines. The synthesis involved modifying the isoquinoline structure to include various substituents that improved solubility and bioavailability. These modifications are crucial for advancing compounds into clinical trials .

Toxicology and Safety Assessments

Safety Profiles
Before any potential therapeutic application, comprehensive toxicological evaluations are necessary. Studies on similar compounds have shown varying degrees of toxicity depending on their structural features. The trifluoromethyl group can influence both the pharmacokinetics and toxicity profiles, necessitating thorough investigation during preclinical testing phases .

Comparative Analysis with Related Compounds

Compound NameStructureKey ApplicationsToxicity Level
Methyl 2-(3-(trifluoromethyl)phenyl)acetateStructureAnticancer, AntimicrobialModerate
Methyl 1-(3-trifluoromethylphenyl)-2-pyrrolidinecarboxylateN/ACNS disordersLow
Isoquinoline derivativesN/AAnticancer, Anti-inflammatoryHigh

Mechanism of Action

The mechanism by which methyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance binding affinity and selectivity, while the carbamoyl moiety may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dihydroisoquinolinone or Quinoline Moieties

Compounds featuring dihydroisoquinolinone or quinoline scaffolds are often explored for their bioactive properties. For example, 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline derivatives () share the 2-oxo-1,2-dihydroquinoline core but lack the trifluoromethylphenyl carbamoyl and methyl ester groups. These derivatives are synthesized via reactions involving ethyl cyanoacetate and 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, yielding products with cyano and carboxylic acid functionalities .

Trifluoromethylphenyl-Containing Compounds

The trifluoromethyl group is a hallmark of agrochemicals due to its ability to resist metabolic degradation. Furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran; ) is a herbicide leveraging this group for enhanced activity. While furyloxyfen’s tetrahydrofuran and nitro groups differ from the target compound’s structure, both share the trifluoromethylphenoxy motif, suggesting comparable stability and selectivity in plant systems .

Methyl Ester-Containing Pesticides

Methyl esters are common in sulfonylurea herbicides, such as metsulfuron methyl ester (), which inhibits acetolactate synthase in plants. The target compound’s methyl ester group may similarly improve solubility and systemic translocation, though its dihydroisoquinolinone core likely confers a distinct mechanism of action compared to sulfonylureas’ triazine-based systems .

Carbamate Derivatives

Carbamates like thiophanate-methyl () and chlorpropham () are widely used as fungicides and herbicides. The target compound’s carbamoyl group differs in being part of a larger, rigid heterocyclic system, which could reduce off-target effects while maintaining inhibitory activity against enzymes like acetylcholinesterase or proteases .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Bioactivity Application Reference
Target Compound Dihydroisoquinolinone Methyl ester, carbamoyl, trifluoromethyl Assumed herbicidal Potential pesticide
1-[(Aryl)...dihydroquinolin derivatives Dihydroquinoline Cyano, carboxylic acid Not specified Research chemical
Furyloxyfen Tetrahydrofuran Trifluoromethyl, chloro, nitro Herbicidal Agriculture
Metsulfuron methyl ester Triazin-2-yl Sulfonylurea, methyl ester Herbicidal Crop protection
Thiophanate-methyl Carbamate Phenylenebis(iminocarbonothioyl) Fungicidal Horticulture

Research Findings and Implications

  • Synthesis Complexity: The target compound’s synthesis likely requires multi-step reactions, similar to the quinoline derivatives in , which involve cyclization and functional group modifications .
  • Bioactivity Potential: The trifluoromethyl group and carbamate linkage suggest enhanced resistance to enzymatic degradation compared to simpler carbamates like chlorpropham .
  • Mode of Action: While sulfonylureas (e.g., metsulfuron methyl ester) target plant-specific enzymes, the dihydroisoquinolinone core may interact with insect or fungal proteins, broadening its applicability .

Biological Activity

Methyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a complex organic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, which can be crucial for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

1. Chemical Structure and Properties

The compound can be broken down into several functional groups that contribute to its biological activity:

  • Isoquinoline Core : Known for its diverse pharmacological properties, including antitumor and antimicrobial activities.
  • Trifluoromethyl Group : Often enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
  • Carbamate Moiety : Associated with various biological activities, particularly in medicinal chemistry.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Activity : The isoquinoline derivatives often interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound AAntitumor
Compound BAntimicrobial
Compound CAntiviral

4. Case Studies

Several studies have investigated the effects of similar compounds in various biological contexts:

Case Study 1: Antitumor Activity

A study on a related isoquinoline derivative demonstrated significant antitumor effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of a trifluoromethyl-substituted compound in models of neurodegeneration. The study found that these compounds could reduce oxidative stress and inflammation in neuronal cells.

5. Pharmacological Implications

The pharmacological implications of this compound suggest its potential as a lead compound for drug development. Its ability to modulate key biological pathways makes it a candidate for further research in oncology and neurology.

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